2,4-Dimethylpyridin-3-amine
Overview
Description
2,4-Dimethylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2nd and 4th positions and an amino group at the 3rd position on the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Scientific Research Applications
2,4-Dimethylpyridin-3-amine has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dimethylpyridin-3-amine, also known as 3-Amino-2,4-dimethylpyridine , is a chemical compound that is widely used in the synthesis of biologically active compounds of the pyridine series . It is particularly important as a base catalyst in organic synthesis . .
Mode of Action
It is known that this compound is used as a base catalyst in organic synthesis This suggests that it may interact with its targets by facilitating chemical reactions, possibly through the donation of a proton (H+ ion)
Biochemical Pathways
As a base catalyst in organic synthesis , it is likely involved in a variety of biochemical reactions and pathways
Result of Action
As a base catalyst in organic synthesis , it is likely that the compound facilitates a variety of chemical reactions at the molecular level, which could have various downstream effects at the cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpyridin-3-amine can be synthesized through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes coupling with arylboronic acids to yield the desired product . The reaction typically occurs under mild conditions, with the use of a palladium catalyst and a suitable base.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar catalytic processes. The scalability of the Suzuki cross-coupling reaction makes it a preferred method for industrial production. Additionally, the reaction conditions can be optimized to enhance yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions employed .
Comparison with Similar Compounds
2,4-Dimethylpyridin-3-amine can be compared with other similar compounds, such as:
3-Amino-2,4-dimethylpyridine: This compound has a similar structure but differs in the position of the amino group.
2,4-Dimethylpyridine: Lacks the amino group, resulting in different chemical properties and reactivity.
2,6-Dimethylpyridine: Another isomer with methyl groups at different positions, leading to variations in its chemical behavior.
Uniqueness: The presence of both methyl groups and an amino group on the pyridine ring makes this compound unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,4-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-9-6(2)7(5)8/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHJEBPLDNXAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565276 | |
Record name | 2,4-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-21-8 | |
Record name | 2,4-Dimethylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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